molecular formula C6H15NO3 B3318133 2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol CAS No. 98961-86-5

2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol

Cat. No. B3318133
CAS RN: 98961-86-5
M. Wt: 149.19 g/mol
InChI Key: QLKBVYLVIVCKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol is an organic compound with the molecular formula C6H15NO3 . It is a liquid at room temperature . This compound is polyfunctional, having a tertiary amine, ether, and hydroxyl functionality . It is also known as 2- (2-N ,N -Dimethylaminoethoxy)ethanol, N ,N -Dimethyl-2- (2-aminoethoxy)ethanol, N ,N -Dimethyl [2- (2-hydroxyethoxy)ethyl]amine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: (CH3)2NCH2CH2OCH2CH2OH . The compound has a molecular weight of 133.19 . The SMILES string representation is CN©CCOCCO .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.442 (lit.) . The boiling point is 95 °C/15 mmHg (lit.) , and the density is 0.954 g/mL at 25 °C (lit.) .

Mechanism of Action

The mechanism of action of 2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and is generally well tolerated in animal studies. It has been reported to have a short half-life in the body and is rapidly eliminated through urine. This compound has also been shown to have a low potential for drug-drug interactions.

Advantages and Limitations for Lab Experiments

2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. This compound also has a low toxicity profile, making it safe for use in animal studies. However, this compound has limited solubility in some organic solvents, which may limit its use in some experiments.

Future Directions

There are several potential future directions for research on 2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol. One area of interest is the development of this compound-based metal complexes for catalytic reactions. Another area of research is the investigation of this compound as a chiral auxiliary for asymmetric synthesis of organic compounds. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in medicinal chemistry.

Scientific Research Applications

2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. This compound has also been investigated as a potential chiral auxiliary for asymmetric synthesis of organic compounds. In addition, this compound has been used as a ligand in the synthesis of metal complexes for catalytic reactions.

Safety and Hazards

The compound is classified as Acute Tox. 4 Dermal - Eye Dam. 1 . The hazard statements include H312 - H318 . Precautionary statements include P280 - P305 + P351 + P338 . The flash point is 93 °C (closed cup) .

properties

IUPAC Name

2-(2,2-dimethoxyethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3/c1-9-6(10-2)5-7-3-4-8/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKBVYLVIVCKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNCCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethanolamine (4 ml, 66.3 mmol) in dioxane (50 ml) in the presence of potassium carbonate (6.9 g, 50 mmol) was reacted with 2-bromo-1,1-dimethoxyethane (5 ml, 42.3 mmol) at 75° C. for 6 hours. The solid was filtered and washed with dioxane. The recovered organic phase was concentrated and purified by chromatography on silica gel. Elution with dichloromethane followed by increased polarity to dichloromethane:methanol (97:3), dichloromethane:methanolic ammonia (94:6) yielded 2-((2,2-dimethoxyethyl)amino)ethanol (2.4 g, 38% yield) as a pale yellow liquid:
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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